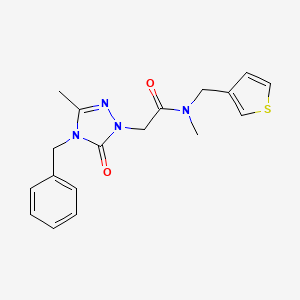![molecular formula C14H15Cl2N3O3 B5554026 3,5-dichloro-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B5554026.png)
3,5-dichloro-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxadiazoles and their derivatives are notable for their wide range of applications in medicinal chemistry and material science due to their intriguing chemical and physical properties. Compounds incorporating the oxadiazole moiety are often synthesized for their potential biological activities and for their roles as intermediates in organic synthesis.
Synthesis Analysis
Synthesis of oxadiazole derivatives involves several strategies, including oxidative cyclization and condensation reactions. For example, the synthesis of 5-substituted-2-ethoxy-1,3,4-oxadiazoles was achieved through a one-pot sequential N-acylation/dehydrative cyclization, demonstrating the versatility of oxadiazole synthesis methods (Wet-osot, Pattarawarapan, & Phakhodee, 2017).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is often confirmed using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For instance, studies on related compounds have utilized X-ray diffraction to determine the spatial structure, demonstrating the importance of structural analysis in understanding the properties of these compounds (Karabulut et al., 2014).
Aplicaciones Científicas De Investigación
Oxadiazole Derivatives in Drug Design and Synthesis
Facile Synthesis and Biological Applications
Research indicates that oxadiazole derivatives, such as those synthesized from cholest-5-en-3β-O-acetyl hydrazide, demonstrate varied biological activities. These activities include potential antimicrobial properties, highlighting the oxadiazole ring as a significant component in the design of new therapeutic agents (Shamsuzzaman, Alam, & Siddiqui, 2012).
Antimicrobial Properties of Oxadiazole Derivatives
Several studies have focused on the synthesis of 1,3,4-oxadiazole derivatives containing various substituents, demonstrating significant antibacterial and antifungal activities. These findings suggest the potential of oxadiazole compounds in developing new antimicrobial agents (Kumar, Mohana, Mallesha, & Harish, 2013).
Optical Properties and Material Science Applications
Structural Analysis and Optical Properties
The synthesis and characterization of oxadiazole derivatives have been reported, where the impact of substituents on absorption and fluorescence properties was examined. Such studies are crucial for understanding the photophysical properties of these compounds, potentially leading to applications in material science and optoelectronics (Jiang, Liu, Lv, & Zhao, 2012).
Chemical Reactivity and Transformation Studies
Reactivity and Transformation
Research into the thermolysis of oxadiazolines to form carbenes and subsequent reactions offers insights into the chemical reactivity of oxadiazole-containing compounds. Such studies are fundamental to synthetic chemistry, providing pathways for generating new molecules with potential applications in various fields (Er, Pole, & Warkentin, 1996).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3,5-dichloro-N-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O3/c1-8-10(15)5-9(6-11(8)16)14(20)17-4-3-13-18-12(7-21-2)19-22-13/h5-6H,3-4,7H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELILNLLYGEKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)NCCC2=NC(=NO2)COC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-YL]ethyl}-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone hydrochloride](/img/structure/B5553954.png)
![3-chloro-4-fluoro-N-[2-(3-pyridinylamino)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5553962.png)
![methyl 3-(3-{2-[hydroxy(diphenyl)acetyl]carbonohydrazonoyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5553966.png)

![5-methyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5553979.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1H-indole-6-carboxamide](/img/structure/B5553980.png)
![2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5553990.png)
![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5553996.png)
![1-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5554005.png)
![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554020.png)

![3-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5554030.png)
![6-methyl-2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5554036.png)
![4-(1-benzyl-1H-imidazol-2-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5554042.png)